![molecular formula C12H20O B14749307 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one CAS No. 3310-86-9](/img/structure/B14749307.png)
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a white crystalline substance with a strong odor and is found naturally in the wood of the camphor laurel tree. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and industrial products .
准备方法
Synthetic Routes and Reaction Conditions
Camphor can be synthesized through several methods. One common method involves the oxidation of borneol, a naturally occurring alcohol, using oxidizing agents such as chromic acid or potassium permanganate . Another method involves the catalytic hydrogenation of α-pinene, a component of turpentine oil, followed by oxidation .
Industrial Production Methods
Industrial production of camphor typically involves the steam distillation of camphor laurel wood, followed by purification through sublimation. Synthetic camphor is also produced on a large scale using the aforementioned chemical methods .
化学反应分析
Types of Reactions
Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor.
科学研究应用
Camphor has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in topical analgesics and decongestants.
Industry: Employed as a plasticizer for cellulose nitrate and as a flavoring agent.
作用机制
Camphor exerts its effects through various molecular targets and pathways. In medicine, it acts as a counterirritant by stimulating nerve endings, producing a cooling sensation that helps relieve pain and itching. It also has antimicrobial properties, disrupting the cell membranes of bacteria and fungi.
相似化合物的比较
Camphor is similar to other bicyclic monoterpenes such as:
Borneol: A precursor to camphor, with similar medicinal properties.
Isoborneol: An isomer of borneol, also used in traditional medicine.
Fenchone: Another bicyclic monoterpene with a similar structure and odor.
Camphor is unique due to its strong odor, crystalline structure, and wide range of applications in various fields .
属性
CAS 编号 |
3310-86-9 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC 名称 |
1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)ethanone |
InChI |
InChI=1S/C12H20O/c1-8(13)10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3 |
InChI 键 |
DBPLRLXFFUKDDB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CC2CCC1(C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

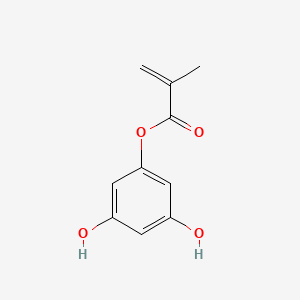

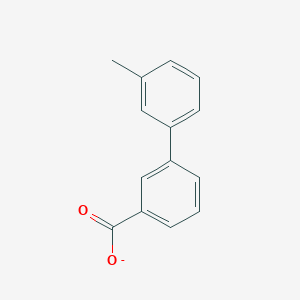
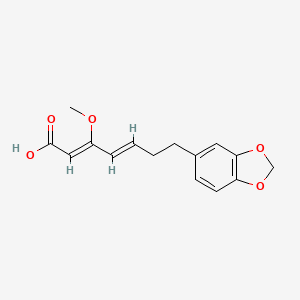


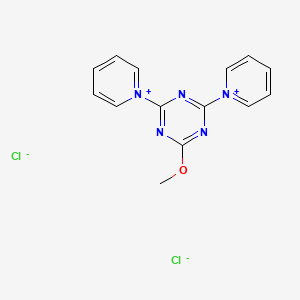
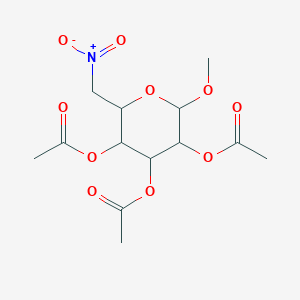
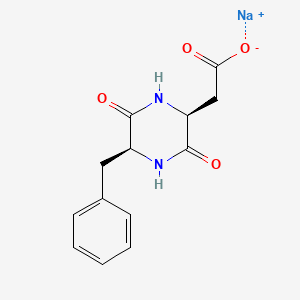

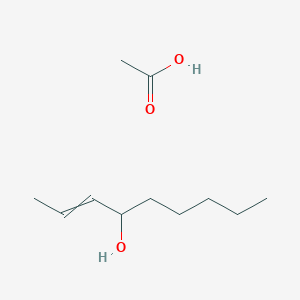
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
